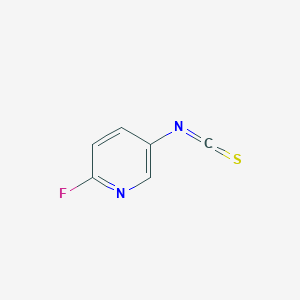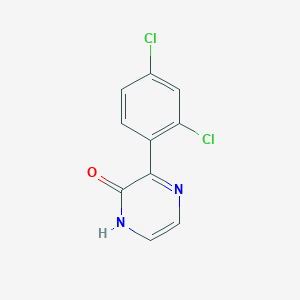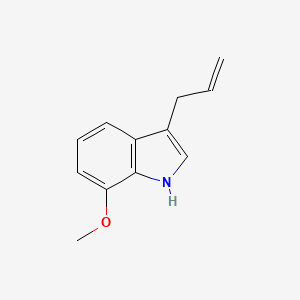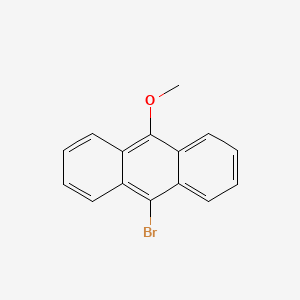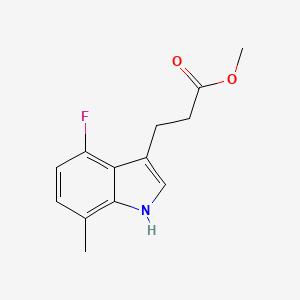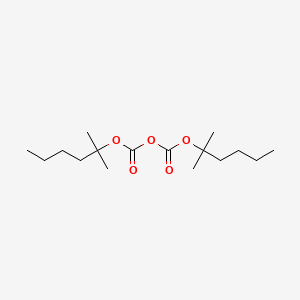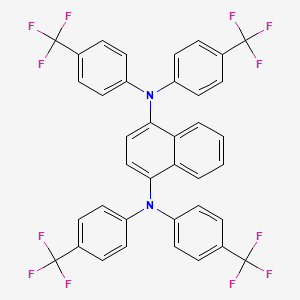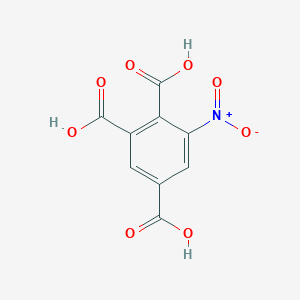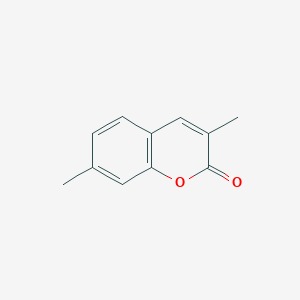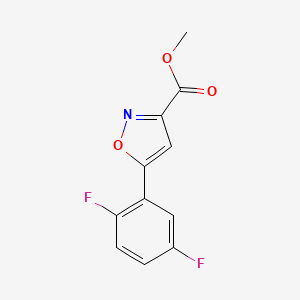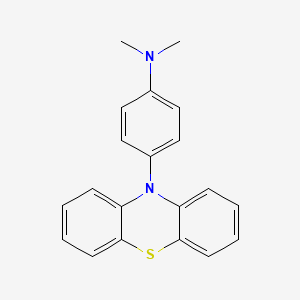
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline is an organic compound with the molecular formula C20H18N2S. It is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur atoms. This compound is primarily used in organic synthesis as an intermediate for the preparation of various organic molecules with specific structures and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline typically involves the reaction of 10H-phenothiazine with N,N-dimethylaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 10H-phenothiazine is reacted with N,N-dimethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
化学反应分析
Types of Reactions
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted phenothiazine compounds .
科学研究应用
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of phenothiazine, including this compound, are investigated for their therapeutic potential in treating various diseases.
作用机制
The mechanism of action of N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline involves its interaction with molecular targets and pathways in biological systems. The compound can intercalate into DNA, disrupting its structure and function. It also interacts with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug with similar structural features but different pharmacological properties.
Promethazine: An antihistamine with a similar phenothiazine core but different substituents, leading to distinct therapeutic effects.
Thioridazine: Another antipsychotic drug with structural similarities but unique pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific substituents and their influence on the compound’s chemical and biological properties.
属性
分子式 |
C20H18N2S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-phenothiazin-10-ylaniline |
InChI |
InChI=1S/C20H18N2S/c1-21(2)15-11-13-16(14-12-15)22-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)22/h3-14H,1-2H3 |
InChI 键 |
XEMWGTAIRMURBK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



